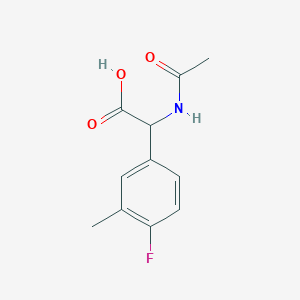

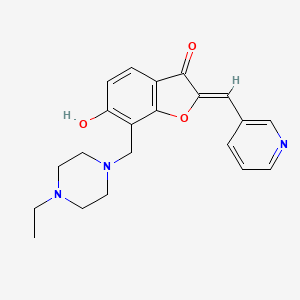

![molecular formula C19H16N2O4 B2940468 4-[(Z)-2-cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]benzoic acid CAS No. 565160-49-8](/img/structure/B2940468.png)

4-[(Z)-2-cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Z)-2-cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]benzoic acid, also known as CE-245677, is a small molecule inhibitor that has been identified as a potential drug candidate for the treatment of cancer. It is a member of the family of compounds known as N-(phenylcarbamoyl) benzamides, which have been shown to have anti-tumor activity in preclinical studies.

Scientific Research Applications

Cardiotropic Effects of Propandic Acid Derivatives

A study focused on the cardiotropic action of 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid (etmaben), a compound with structural similarities, highlighting its pronounced effect and positive safety profile, paving the way for clinical trials (Ivkin & Karpov, 2022).

Mechanism-Based Inactivation by Similar Compounds

Research into (R)-2-Benzyl-5-cyano-4-oxopentanoic acid, as a mechanism-based inactivator for zinc protease, underlines the utility of cyano and benzoic acid functionalities in designing inhibitors that interact specifically with enzyme active sites, offering insights into drug design strategies (Mobashery et al., 1990).

Supramolecular Liquid Crystalline Complexes

A study on the formation of supramolecular complexes through hydrogen bonding between benzoic acid derivatives and their applications in creating nematic liquid crystal phases suggests the potential for the chemical structure to participate in advanced material science applications (Alaasar & Tschierske, 2019).

Synthesis of 4-(1'-Bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one Derivatives

The cyclization reaction of 2,3-allenoic acids showcasing the synthesis of derivatives highlights the versatility of similar structures in synthesizing complex organic molecules, potentially offering pathways for creating pharmacologically active compounds or materials with unique properties (Gu et al., 2007).

Antibacterial Activity of Oxadiazole Derivatives

The synthesis of biologically active oxadiazole derivatives from fatty acid hydrazides demonstrates the potential antimicrobial applications of compounds within the same chemical family, suggesting avenues for the development of new antibiotics (Banday et al., 2010).

properties

IUPAC Name |

4-[(Z)-2-cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-2-25-17-6-4-3-5-16(17)21-18(22)15(12-20)11-13-7-9-14(10-8-13)19(23)24/h3-11H,2H2,1H3,(H,21,22)(H,23,24)/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCWLJQWQJLWMD-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1NC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{2-Cyano-2-[(2-ethoxyphenyl)carbamoyl]eth-1-en-1-yl}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

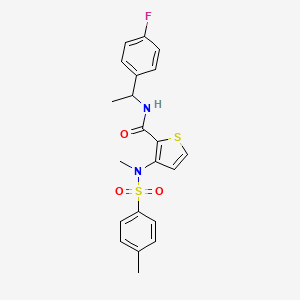

![2-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2940386.png)

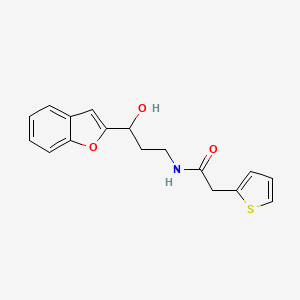

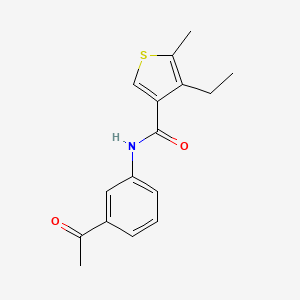

![2-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2940399.png)

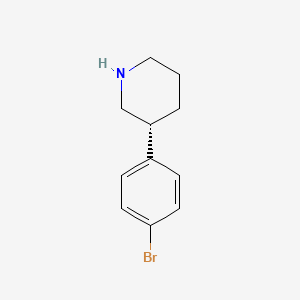

![N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2940400.png)

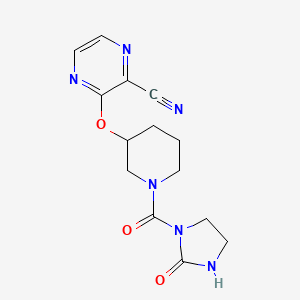

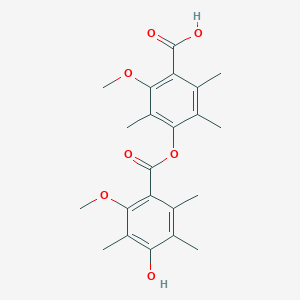

![2-Chloro-1-[4-(6-chloropyrazin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2940405.png)

![5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2940406.png)